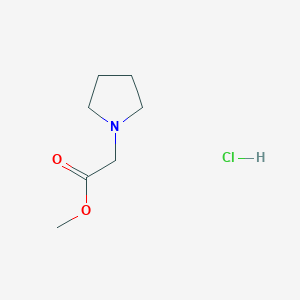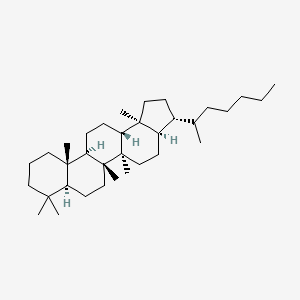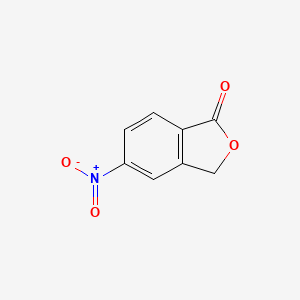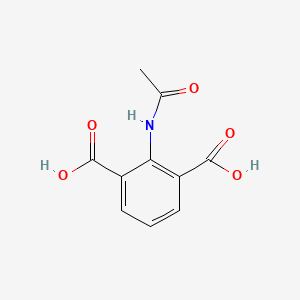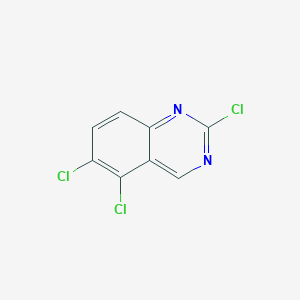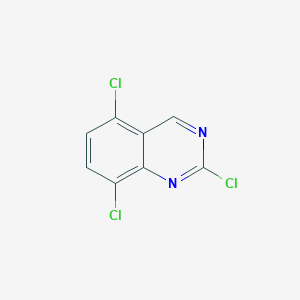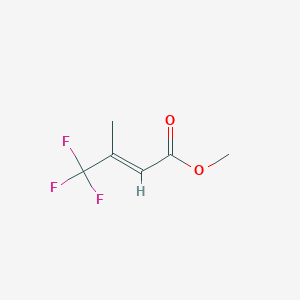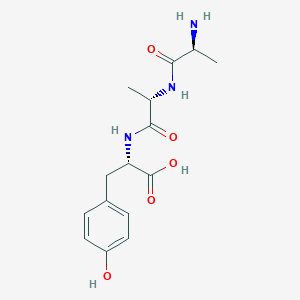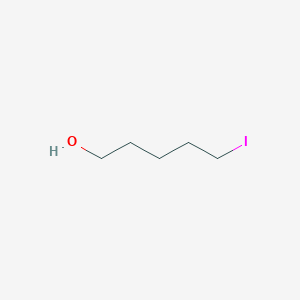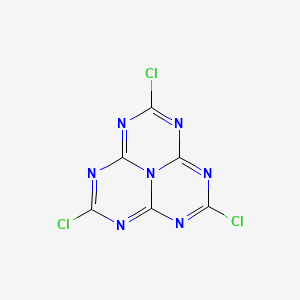
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a highly chlorinated derivative of the azaphenalenyl family . It contains seven nitrogen atoms and three chlorine atoms . It is known for its strong aromatic character and unique reactivity .
Synthesis Analysis
Compound 4 was synthesized from this compound (3) through a nucleophilic aromatic substitution . The structural assignment was confirmed by X-ray investigations .Molecular Structure Analysis
The molecular formula of this compound is C6Cl3N7 . Its average mass is 276.470 Da . The structure was confirmed by NMR .Chemical Reactions Analysis
The compound is used in various chemical reactions due to its unique reactivity . It has been used in the synthesis of a novel nonlinear optical (NLO) chromophore with threefold symmetry .Physical and Chemical Properties Analysis
The compound is a solid at 20°C . It should be stored under inert gas as it is sensitive to air and moisture . The melting point of the compound is 405°C .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has been utilized in the development of nonlinear optical (NLO) chromophores. A derivative of this compound, 2,5,8-tris(diethylamino)-1,3,4,6,7,9,9b-heptaazaphenalene, exhibits high absorbance in the UV range and significant second-order polarizability, making it valuable for NLO applications (Traber et al., 2004).
Electronic Structure and High-Energy Density Material Properties
Research on 1,3,4,6,7,9,9b-heptaazaphenalene and its derivatives using density functional theory has revealed insights into their geometric, electronic structures, and high-energy density material properties. These studies have shown that the compounds possess a highly symmetric structure with significant conjugation, impacting their stability (Zheng et al., 2004).
Molecular Photocatalysis
This compound has been studied as a model molecular photocatalyst related to carbon nitride. Investigations into its time-resolved photoluminescence properties have provided insights into proton-coupled electron transfer mechanisms in aqueous environments, which are significant for photocatalytic applications (Rabe et al., 2018).
Crystallography and Molecular Structure
Studies focusing on the crystal structure of derivatives like triphenyl cyamelurate have helped in understanding the molecular arrangement and intermolecular interactions in these compounds. Such insights are crucial for their application in material science and chemistry (Schwarz et al., 2006).
Optoelectronic Applications
The compound has been explored for its potential in optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). Research on derivatives such as HAP-3MF indicates significant promise due to its unique photoluminescence properties and high external quantum efficiency (Li et al., 2014).
Energetic Properties and Photoluminescence
The energetic properties and photoluminescence of derivatives like 2,5,8-triazido-s-heptazine have been extensively studied. These investigations are crucial for developing advanced materials with specific thermal and optical properties (Miller et al., 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSSANETDMLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
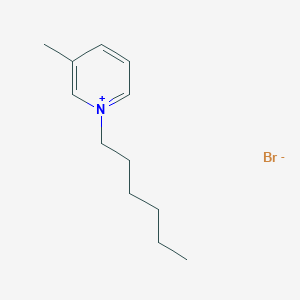

![1H-naphtho[2,3-f]isoindole-1,3(2H)-dione](/img/structure/B3278043.png)
![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)
